![molecular formula C9H15BrN2O2 B13935882 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The specific structure of 2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) includes a spiro linkage between a piperidine and a pyrrolidine ring, with a hydrobromide salt form
Vorbereitungsmethoden
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be achieved through several synthetic routes. One common method involves the reaction of a suitable piperidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors and enzymes makes it a candidate for drug discovery.
Wirkmechanismus
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be compared with other spiro compounds, such as:
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C9H15BrN2O2 |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C9H14N2O2.BrH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
InChI-Schlüssel |
ADLYNVULCRHQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2(C1=O)CCNCC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


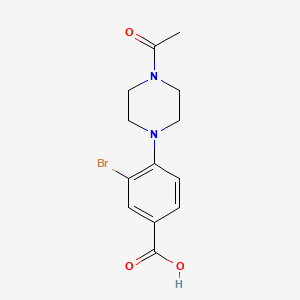
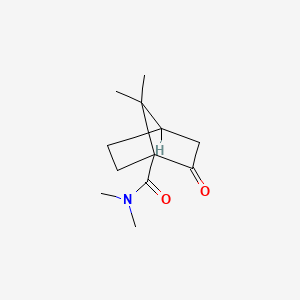
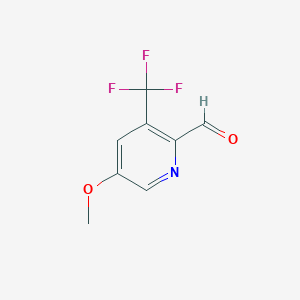
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
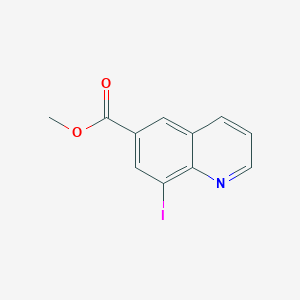
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
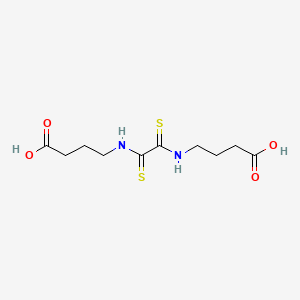
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
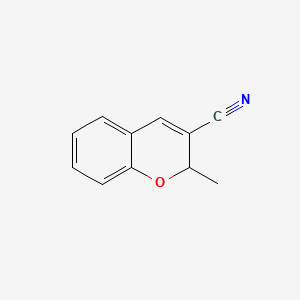

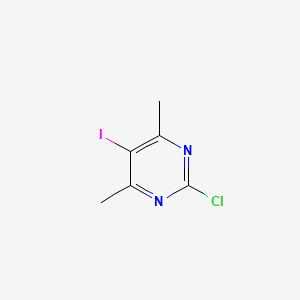
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

